[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Overview
Description
“[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol” is a chemical compound with the CAS Number: 93225-04-8 . It has a molecular weight of 156.22 and its IUPAC name is spiro[3.3]heptane-2,2-diyldimethanol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have.Scientific Research Applications
Novel Synthesis Approaches
- A study explored bornane synthesis, including derivatives of spiro[3.3]heptane, indicating potential for variations in bornane derivative synthesis (Föhlisch, Abu Bakr, & Fischer, 2002).
Enzyme-catalyzed Asymmetric Synthesis
- Enzymatic synthesis of spiro[3.3]heptane derivatives was achieved with moderate optical purity, highlighting the utility of enzyme-catalyzed processes in producing chiral spiro compounds (Naemura & Furutani, 1990).
Photochemical Reactions
- The photolysis of α-spirocyclopropyl ketones, including spiro[3.3]heptane derivatives, was studied, revealing insights into product formation based on solvent interactions (Yates & Helferty, 1983).
Acid-Catalyzed Reactions
- Research on 1-Oxadispiro[2.1.2.2]nonane, related to spiro[3.3]heptane structures, showed various product formations under acid-catalyzed conditions, important for understanding spiro compound reactivity (Adam & Crämer, 1987).
Robinson Annulation in Spiro-ketone Synthesis
- The Robinson annulation of 2-hydroxymethylene-ketones was used to synthesize spiro-ketones, contributing to the understanding of spiro compound formation (Dave & Whitehurst, 1973).
Radical Formation and Rearrangement
- Studies on spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals provide insights into the structural similarities and rearrangements of these radicals, crucial for understanding reaction mechanisms in organic chemistry (Roberts, Walton, & Maillard, 1986).
Lipase-catalyzed Esterification
- Lipase was used to catalyze asymmetric esterification of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysts in synthesizing chiral compounds (Naemura & Furutani, 1991).
Properties
IUPAC Name |
[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMHVMMKGVUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.